molecular formula C14H23NO4 B1428269 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid CAS No. 1373028-50-2

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid

Cat. No.: B1428269
CAS No.: 1373028-50-2
M. Wt: 269.34 g/mol
InChI Key: OPAOGOMXWHMOPG-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-6-azaspiro[26]nonane-1-carboxylic acid is a synthetic organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically the substituted derivatives of the spirocyclic core.

    Deprotection Reactions: The major product is the free amine derivative of the spirocyclic core.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. In the context of organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The spirocyclic core can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry and materials science.

Biological Activity

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in drug development.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1373028-50-2

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

The biological activity of this compound largely depends on its structural attributes and the reactions it undergoes. The Boc group protects the amine, allowing selective reactions to occur without interference from the amine site. The spirocyclic core enhances the compound's stability and reactivity, making it a valuable building block for various bioactive molecules.

Antimicrobial Activity

A study involving derivatives of thiazolidine-4-carboxylic acid demonstrated that compounds with similar structural features exhibited potent antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics such as Penicillin G and Kanamycin B .

Structure-Activity Relationship (SAR)

The effectiveness of these compounds often correlates with their structural characteristics. The presence of the Boc group and the spirocyclic framework may enhance lipophilicity and molecular interactions with biological targets, leading to improved efficacy .

Case Study 1: Synthesis and Activity of Related Compounds

In a comparative study, researchers synthesized various derivatives of azaspiro compounds to evaluate their biological activities. The results indicated that modifications to the spirocyclic structure could significantly influence antibacterial properties, suggesting that similar modifications could be explored for this compound .

Case Study 2: Medicinal Chemistry Applications

Another investigation focused on the use of spirocyclic compounds in medicinal chemistry highlighted their role as intermediates for synthesizing complex drug candidates. The unique steric and electronic properties of these compounds allow for tailored interactions with biological macromolecules, potentially leading to novel therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexaneBicyclicAntibacterial
3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acidSpirocyclicAntimicrobial
7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acidSpirocyclicPotential anticancer

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[2.6]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-5-14(6-8-15)9-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAOGOMXWHMOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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